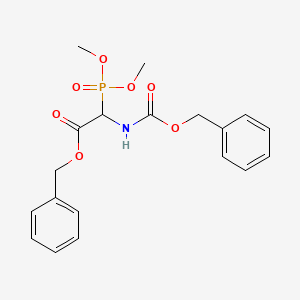

6-(Diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

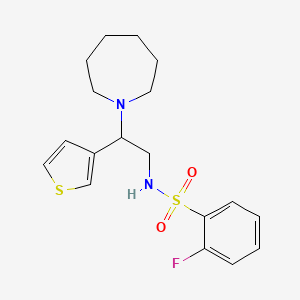

6-(Diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid (DHCQ) is a quinoline derivative that has been extensively studied for its potential applications in various scientific research fields. This compound has shown promising results in the treatment of various diseases, including cancer, bacterial infections, and inflammation.

Aplicaciones Científicas De Investigación

Photolabile Protecting Groups

The synthesis and photochemistry of brominated hydroxyquinoline, a photolabile protecting group for carboxylic acids, demonstrates potential applications in protecting sensitive biological molecules. This group shows greater efficiency and sensitivity to photolysis, including multiphoton-induced photolysis, than other photolabile groups, making it suitable for in vivo applications due to its increased solubility and low fluorescence, which are advantageous for caging biological messengers (Fedoryak & Dore, 2002).

Antimalarial Activity

Certain aromatic chelators, including hydroxyquinoline derivatives, have shown significant antimalarial effects in vitro. Their activity is attributed to their ability to inhibit metalloprotein oxidases and to chelate with favorable lipid/water partition coefficients. This suggests a potential for these compounds, including hydroxyquinoline derivatives, in developing new antimalarial treatments (Scheibel & Adler, 1980).

Opioid Receptor Ligands

Hydroxyquinoline derivatives, such as 6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, have been identified as rigid mimics for tyrosine in opioid ligands. This implies their potential application in the design and development of new opioid receptor ligands with significant binding to mu and delta opioid receptors, offering insights into opioid receptor interactions and therapeutic applications (Sperlinga et al., 2005).

Photofading Protection in Recording Systems

Metal carboxylates derived from hydroxyquinoline-2-carboxylic acid and its derivatives have been explored for their potential to protect colorants in information recording systems against photofading. Nickel or zinc salts of these carboxylic acids have been suggested as effective stabilizers for the photofading of indicator dyes, indicating their utility in enhancing the durability and stability of color materials in various recording systems (Oda, 1998).

Propiedades

IUPAC Name |

6-(diethylsulfamoyl)-2-oxo-1H-quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c1-3-16(4-2)22(20,21)9-5-6-12-10(7-9)11(14(18)19)8-13(17)15-12/h5-8H,3-4H2,1-2H3,(H,15,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCXXWQTSCMBKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2558541.png)

![3,5-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2558543.png)

![5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid](/img/structure/B2558544.png)

![1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride](/img/structure/B2558545.png)

![Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2558547.png)

![2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2558552.png)